H(-Asn-Pro-Asn-Ala)6-OH
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Overview
Description
The compound “H(-Asn-Pro-Asn-Ala)6-OH” is a synthetic peptide composed of a repeating sequence of asparagine, proline, alanine, and asparagine. This peptide sequence is of interest due to its potential applications in various fields such as biochemistry, medicine, and materials science. The unique arrangement of amino acids in this peptide can impart specific structural and functional properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H(-Asn-Pro-Asn-Ala)6-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (alanine) to the resin, followed by the stepwise addition of asparagine, proline, and asparagine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide chain is elongated by coupling the protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of “this compound” can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The use of high-purity reagents and optimized reaction conditions ensures the production of peptides with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The peptide “H(-Asn-Pro-Asn-Ala)6-OH” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, to yield free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, “H(-Asn-Pro-Asn-Ala)6-OH” can be used as a model peptide to study peptide synthesis, folding, and stability. It can also serve as a building block for the design of novel peptides with specific functions.
Biology
In biology, this peptide can be used to investigate protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. It can also be employed in the development of peptide-based therapeutics and diagnostics.
Medicine
In medicine, “this compound” has potential applications in drug delivery, vaccine development, and as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for targeted therapies.
Industry
In industry, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications including tissue engineering and drug delivery.
Mechanism of Action
The mechanism of action of “H(-Asn-Pro-Asn-Ala)6-OH” depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The molecular targets and pathways involved vary depending on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
H(-Asn-Pro-Asn-Ala)5-OH: A shorter peptide with one less repeating unit.
H(-Asn-Pro-Asn-Ala)7-OH: A longer peptide with one additional repeating unit.
H(-Asn-Pro-Asn-Gly)6-OH: A similar peptide with glycine replacing alanine.
Uniqueness
“H(-Asn-Pro-Asn-Ala)6-OH” is unique due to its specific sequence and length, which can impart distinct structural and functional properties. The presence of proline residues can induce kinks or turns in the peptide chain, affecting its overall conformation. Additionally, the specific arrangement of asparagine and alanine residues can influence the peptide’s interactions with other molecules and its stability.
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H146N36O37/c1-37(110-78(150)44(26-62(99)134)116-84(156)55-13-7-19-127(55)90(162)43(97)25-61(98)133)73(145)122-50(32-68(105)140)91(163)128-20-8-14-56(128)85(157)117-45(27-63(100)135)79(151)111-38(2)74(146)123-51(33-69(106)141)92(164)129-21-9-15-57(129)86(158)118-46(28-64(101)136)80(152)112-39(3)75(147)124-52(34-70(107)142)93(165)130-22-10-16-58(130)87(159)119-47(29-65(102)137)81(153)113-40(4)76(148)125-53(35-71(108)143)94(166)131-23-11-17-59(131)88(160)120-48(30-66(103)138)82(154)114-41(5)77(149)126-54(36-72(109)144)95(167)132-24-12-18-60(132)89(161)121-49(31-67(104)139)83(155)115-42(6)96(168)169/h37-60H,7-36,97H2,1-6H3,(H2,98,133)(H2,99,134)(H2,100,135)(H2,101,136)(H2,102,137)(H2,103,138)(H2,104,139)(H2,105,140)(H2,106,141)(H2,107,142)(H2,108,143)(H2,109,144)(H,110,150)(H,111,151)(H,112,152)(H,113,153)(H,114,154)(H,115,155)(H,116,156)(H,117,157)(H,118,158)(H,119,159)(H,120,160)(H,121,161)(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,168,169)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNCMSABYHAED-DSZVNZJASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C6CCCN6C(=O)C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H146N36O37 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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